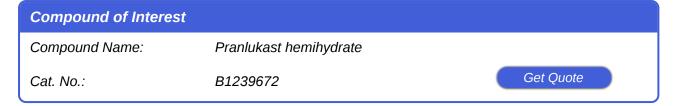


Chemical and physical properties of Pranlukast hemihydrate

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Pranlukast Hemihydrate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pranlukast hemihydrate is a selective and competitive antagonist of the cysteinyl leukotriene receptor 1 (CysLT1), playing a crucial role in the management of bronchial asthma and allergic rhinitis.[1][2] Its therapeutic efficacy is intrinsically linked to its chemical and physical properties, which govern its formulation, stability, and bioavailability. This technical guide provides an indepth overview of the core chemical and physical characteristics of **Pranlukast hemihydrate**, detailed experimental protocols for their determination, and a visualization of its mechanism of action.

Chemical and Physical Properties

Pranlukast hemihydrate is a white to light-yellow powder or crystalline solid.[3] It is practically insoluble in water, a characteristic that presents challenges in formulation and drug delivery.[4]

Identification and Structure



| Property | Data | Reference |
|-------------------|---|-----------|
| CAS Number | 150821-03-7 | [3] |
| IUPAC Name | N-[4-oxo-2-(2H-1,2,3,4- tetrazol-5-yl)-4H-chromen-8- yl]-4-(4- [3] phenylbutoxy)benzamide hemihydrate | |
| Molecular Formula | C54H48N10O9 | [5] |
| Molecular Weight | 981.0 g/mol | [5] |
| InChI Key | MSXTUBJFNBZPGC- UHFFFAOYSA-N | [3] |
| SMILES | O.O=C(NC1=C2OC(=CC(=O)) C2=CC=C1)C1=NNN=N1)C1= CC=C(OCCCCC2=CC=CC=C) 2)C=C1.O=C(NC1=C2OC(=C) C(=O)C2=CC=C1)C1=NNN=N 1)C1=CC=C(OCCCCC2=CC=CC=CC=CC=CC=CC=CC=CC=CC=CC=CC= | [3] |

Physicochemical Data

| Property | Value | Reference |
|-----------------|--|-----------|
| Melting Point | 231°C to 234°C | [3] |
| Loss on Drying | 1.5% to 2.0% | [3] |
| pKa (estimated) | ~5 (tetrazole group) | [4][6] |
| Appearance | White to light yellow powder or crystals | [3] |

Solubility Data







Pranlukast hemihydrate is a poorly water-soluble drug, which significantly impacts its dissolution and bioavailability.[4][6] Its solubility is pH-dependent, showing increased solubility in basic conditions.



| Solvent | Concentration of Excipient | Solubility (µg/mL) | Reference |
|------------------------------|-------------------------------|--------------------------------------|-----------|
| Water (25°C) | - | ~0.36 | [6] |
| Water (37°C) | - | 1.03 | [4] |
| pH 1.2 Buffer | - | 0.50 | |
| pH 3.0 Buffer | - | 1.89 | |
| pH 5.0 Buffer | - | 5.72 | |
| pH 6.8 Buffer | - | 8.31 | |
| pH 7.4 Buffer | - | 8.25 | |
| pH 10.0 Buffer | - | 8.10 | |
| 1% (w/w) HPMC solution | 1% | 87.58 | [6] |
| Sucrose Laurate solution | - | 682.03 | [6] |
| Methanol (323.15 K) | - | Mole fraction: 3.96 x 10^{-5} | [7] |
| Ethanol (323.15 K) | - | Mole fraction: 6.18×10^{-5} | [7] |
| 1-Propanol (323.15 K) | - | Mole fraction: 9.63 x 10^{-5} | [7] |
| 2-Propanol (323.15 K) | - | Mole fraction: 5.71×10^{-5} | [7] |
| 1-Butanol (323.15 K) | - | Mole fraction: 26.39 x 10^{-5} | [7] |
| Dimethyl sulfoxide (DMSO) | - | ≥10 mg/mL | [8] |



Experimental Protocols Solubility Determination (Equilibrium Method)

This protocol outlines the determination of **Pranlukast hemihydrate** solubility in various aqueous solutions containing excipients.

- Preparation of Solutions: Prepare aqueous solutions of selected hydrophilic polymers (e.g., HPMC at 1% w/v) and surfactants (e.g., sucrose laurate at 5% w/v).
- Sample Addition: Add an excess amount of Pranlukast hemihydrate (e.g., 50 mg) to a fixed volume (e.g., 15 mL) of each excipient solution in a sealed container.
- Sonication: Sonicate the suspensions for 2 hours in an ultrasonic bath to facilitate initial dispersion.
- Equilibration: Incubate the suspensions in a shaking water bath at a controlled temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
- Sampling and Filtration: After equilibration, withdraw a sample and immediately filter it through a 0.45 μm syringe filter to remove undissolved solid.
- Dilution: Dilute the filtrate with a suitable mobile phase for analysis.
- Quantification: Determine the concentration of dissolved Pranlukast hemihydrate using a validated HPLC method.[6]

Stability-Indicating RP-HPLC Method

This protocol describes a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of **Pranlukast hemihydrate** and the detection of its degradation products.

- Chromatographic System:
 - Column: Kromosil 100 C18 (150 mm × 4.6 mm, 5 μm).[9]
 - Mobile Phase: Acetonitrile: 0.1% Glacial Acetic Acid (85:15 v/v).[9]



Flow Rate: 0.5 mL/min.[9]

Column Temperature: 30°C.[9]

Detection: UV at 262 nm.[9]

- Standard Solution Preparation:
 - Accurately weigh about 25 mg of Pranlukast RS.
 - Dissolve in 5 mL of dimethylsulfoxide.
 - Dilute to 100 mL with the dissolution medium.
 - Further dilute 2 mL of this solution to 100 mL with the dissolution medium.
- Sample Solution Preparation: Prepare the sample solution to a theoretical concentration of about 0.5 μg/mL of pranlukast hydrate in the dissolution medium.
- Forced Degradation Studies:
 - Acid Degradation: 0.1 N HCl at 80°C for 2 hours.
 - Alkaline Degradation: 0.1 N NaOH at 80°C for 2 hours.
 - Oxidative Degradation: 3% H₂O₂ at 80°C for 2 hours.
 - Thermal Degradation: Dry heat at 105°C for 24 hours.
 - Photolytic Degradation: Expose the drug to UV light (254 nm) for 24 hours.
- Analysis: Inject the standard, sample, and stressed samples into the HPLC system and record the chromatograms. The method is considered stability-indicating if the degradation products are well-resolved from the parent drug peak.

Powder X-Ray Diffraction (PXRD)

This protocol is used to characterize the solid-state form of **Pranlukast hemihydrate**.



- Sample Preparation: Gently grind the sample to a fine powder using a mortar and pestle.
 Mount the powdered sample onto a sample holder.
- Instrument Setup:
 - Radiation: Cu Kα.
 - Voltage and Current: e.g., 40 kV and 40 mA.
 - Scan Range (2θ): e.g., 5° to 40°.
 - Step Size: e.g., 0.02°.
- Data Collection: Collect the diffraction pattern.
- Data Analysis: Analyze the resulting diffractogram for characteristic peaks. For Pranlukast hemihydrate, characteristic diffraction peaks are observed at 2θ values of 9.8°, 14.4°, 16.6°, and 19.9°.[10]

Mechanism of Action and Signaling Pathway

Pranlukast is a selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).[11][12] Cysteinyl leukotrienes (LTC4, LTD4, LTE4) are potent inflammatory mediators that, upon binding to CysLT1 receptors on various cells, including airway smooth muscle cells and eosinophils, trigger a cascade of events leading to bronchoconstriction, increased vascular permeability, mucus secretion, and eosinophil recruitment.[13][14] By competitively blocking the binding of cysteinyl leukotrienes to the CysLT1 receptor, Pranlukast inhibits these downstream effects, thereby alleviating the symptoms of asthma and allergic rhinitis.[11][13]





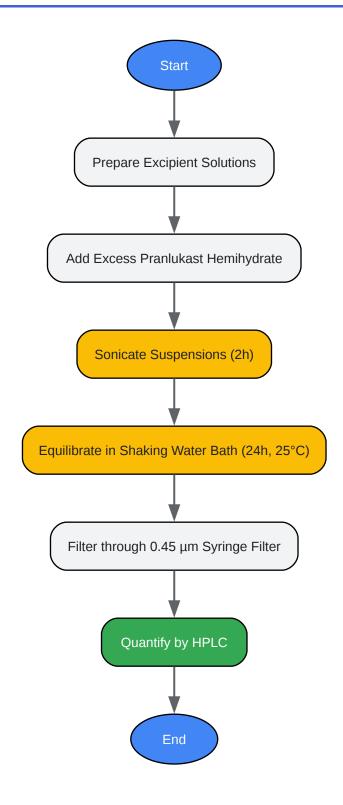
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Caption: Pranlukast hemihydrate competitively antagonizes the CysLT1 receptor.

Experimental Workflow Visualizations Workflow for Solubility Determination

The following diagram illustrates the key steps in determining the equilibrium solubility of **Pranlukast hemihydrate**.





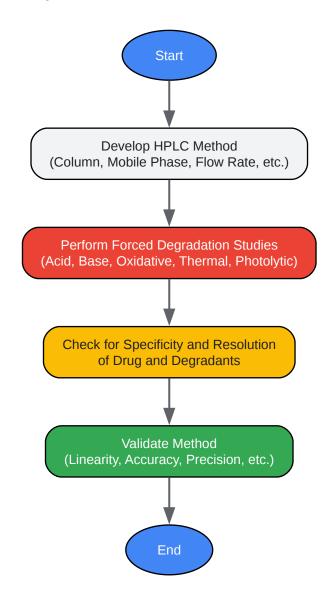
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Caption: Workflow for determining the equilibrium solubility of **Pranlukast hemihydrate**.



Workflow for Stability-Indicating HPLC Method Development

This diagram outlines the process for developing and validating a stability-indicating HPLC method for **Pranlukast hemihydrate**.



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Caption: Workflow for developing a stability-indicating HPLC method.

Conclusion



This technical guide has provided a detailed overview of the essential chemical and physical properties of **Pranlukast hemihydrate**. The tabulated data offers a quick reference for researchers, while the detailed experimental protocols provide a foundation for analytical method development and quality control. The visualizations of the mechanism of action and experimental workflows serve to clarify complex processes. A thorough understanding of these properties is paramount for the successful development of stable, safe, and effective pharmaceutical formulations containing **Pranlukast hemihydrate**.

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